Ethyl carbazate

Vue d'ensemble

Description

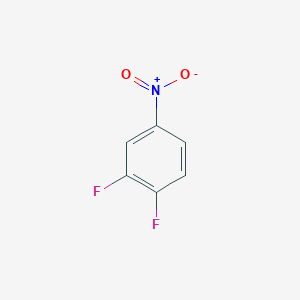

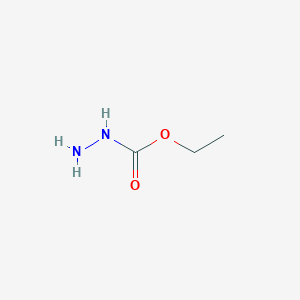

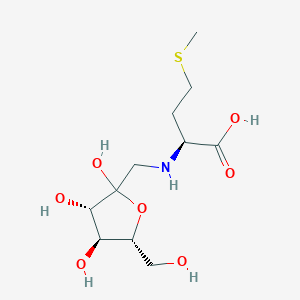

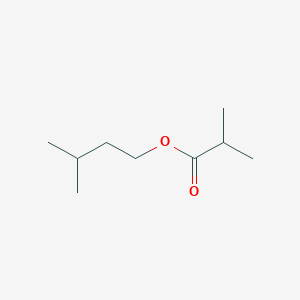

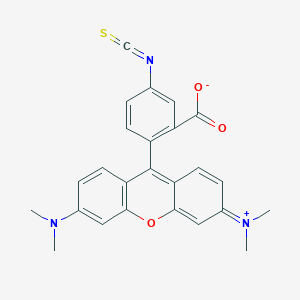

Ethyl carbazate, also known as Hydrazinocarboxylic acid ethyl ester, is a chemical compound with the linear formula H2NNHCO2C2H5 . It has a molecular weight of 104.11 . It is often used in laboratory settings .

Synthesis Analysis

Ethyl carbazate can be synthesized from urea and ethanol in an autoclave. The reaction temperature, reaction time, ratio of the feeds, and stirring speed all affect the yield of Ethyl carbazate. Under optimal conditions (reaction temperature 140 ℃, mole ratio of the reactants is 4:1, reaction time 3.5 h), the yield of Ethyl carbazate can reach up to 79.2% .Molecular Structure Analysis

The molecular structure of Ethyl carbazate is represented by the linear formula H2NNHCO2C2H5 . The InChI representation is 1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) .Chemical Reactions Analysis

Ethyl carbazate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis

Ethyl carbazate is an off-white crystal . It has a boiling point of 108-110 °C/22 mmHg and a melting point of 44-47 °C .Applications De Recherche Scientifique

Preparation of 4-Phenylurazole

Ethyl carbazate can be used to prepare 4-phenylurazole. This compound is then oxidized with gaseous dinitrogen tetroxide to yield 4-phenyl-1,2,4-triazoline-3,5-dione .

Isolation of Monoalkylhydrazine Hydrochlorides

Ethyl carbazate can be used in a procedure to isolate analytically pure monoalkylhydrazine hydrochlorides. This process can achieve yields greater than 90%, starting from a ketone or aldehyde .

Treatment of Primary Amines

Primary amines can be treated with chloroamine or hydroxylamine-0-sulfonic acid and the condensation of a carbonyl compound with ethyl carbazate .

Production of β-Hydroxyester

The FeCl3-catalyzed reaction of ethyl carbazate can readily produce β-hydroxyester .

Synthesis of 5-Aryl-2,4-Dihydro-3H-1,2,4-Triazol-3-Ones

Ethyl carbazate can be used in a one-pot neat synthesis of some 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones. This process involves the cyclocondensation of ethyl carbazate with aryl nitriles, catalyzed by DMAP .

Solubility in Water

Ethyl carbazate is very soluble in water, which can be an important property in various chemical reactions and processes .

Safety And Hazards

Ethyl carbazate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Efforts are being made to reduce the content of Ethyl carbazate in food and beverages due to its classification as a probable human carcinogen. Approaches include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbazate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

Propriétés

IUPAC Name |

ethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSYZMNJHYOXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063308 | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl carbazate | |

CAS RN |

4114-31-2 | |

| Record name | Ethyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ethyl carbazate (also known as ethyl hydrazinecarboxylate) has the molecular formula C3H8N2O2 and a molecular weight of 104.11 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: Ethyl carbazate can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy shows characteristic peaks for N-H stretching, C=O stretching, and C-O stretching vibrations. 1H and 13C NMR spectroscopy can provide information on the different proton and carbon environments within the molecule. [, , , , , , , , , ]

A: Ethyl carbazate acts as a nucleophile in many organic reactions, primarily through its nitrogen atoms. It's commonly used in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrimidines. [, , , , , , , , , , ]

A: Yes, ethyl carbazate can act as a ligand in the synthesis of metal complexes. It typically coordinates to metal ions through both its nitrogen and oxygen atoms, forming stable five-membered chelating rings. [, , , , ]

A: Yes, the specific heterocycle formed depends on the reaction conditions and the other reactants involved. For example, the reaction of ethyl carbazate with aroyl chlorides and potassium selenocyanate leads to 1,2,4-triazole-3-selones, while the reaction with ammonium thiocyanate and aroyl chlorides under solvent-free conditions yields 1,2,4-triazole-3-thione derivatives. [, ]

A: Yes, computational chemistry tools, like Density Functional Theory (DFT), are valuable for investigating the electronic structure, reactivity, and properties of ethyl carbazate and its complexes. These studies can help understand reaction mechanisms and predict properties of new derivatives. []

A: While challenging, Quantitative Structure-Activity Relationship (QSAR) studies, a type of computational modeling, can help establish correlations between the structure of ethyl carbazate derivatives and their biological activity. This information can guide the design of new derivatives with potentially improved activity. []

A: Factors like temperature, pH, and the presence of moisture or certain chemical species can impact the stability of ethyl carbazate. Formulation strategies, such as the use of appropriate solvents, excipients, and packaging, can help to improve stability. [, ]

A: Like many chemicals, ethyl carbazate should be handled with care. It's important to consult the safety data sheet (SDS) and follow appropriate laboratory procedures, including wearing personal protective equipment. []

A: Data on the environmental fate and effects of ethyl carbazate is limited. Research on its degradation pathways and potential ecotoxicological effects is needed to assess and mitigate any potential risks. []

A: Important resources include chemical suppliers, scientific databases (like SciFinder and Reaxys), and research publications. Collaboration with experts in organic synthesis, analytical chemistry, and computational modeling can be beneficial. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)